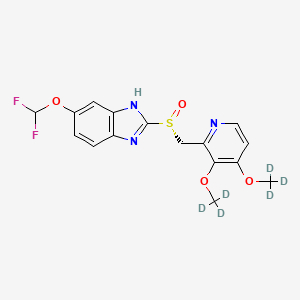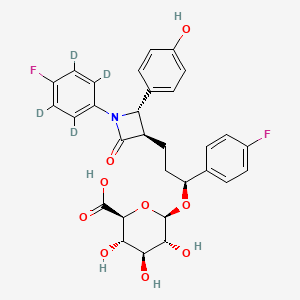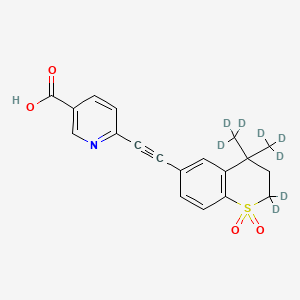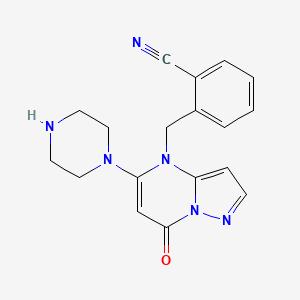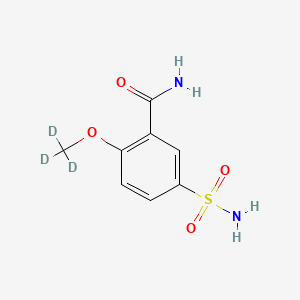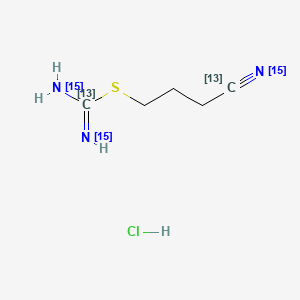
Kevetrin (hydrochloride)-13C2,15N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kevetrin (hydrochloride)-13C2,15N3 is a novel investigational compound known for its potential therapeutic applications, particularly in oncology. It is a derivative of Kevetrin hydrochloride, which has shown efficacy in various tumor models, including lung, breast, colon, and ovarian cancers . The compound is designed to activate the tumor suppressor protein p53, leading to apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kevetrin (hydrochloride)-13C2,15N3 is synthesized through a series of chemical reactions involving the incorporation of isotopic labels (^13C2 and ^15N3) into the Kevetrin hydrochloride structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of Kevetrin is synthesized through a multi-step process involving the reaction of thiourea with butyronitrile under controlled conditions.
Incorporation of isotopic labels: The isotopic labels (^13C2 and ^15N3) are introduced into the core structure through specific chemical reactions, ensuring the precise placement of these labels within the molecule.
Purification and crystallization: The final compound is purified using chromatographic techniques and crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Kevetrin (hydrochloride)-13C2,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can potentially enhance or alter its biological activity .
Aplicaciones Científicas De Investigación
Kevetrin (hydrochloride)-13C2,15N3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Kevetrin (hydrochloride)-13C2,15N3 exerts its effects primarily through the activation of the tumor suppressor protein p53. The mechanism involves:
Activation of p53: Kevetrin induces the phosphorylation of p53, leading to its activation.
Induction of apoptosis: Activated p53 triggers the expression of pro-apoptotic genes such as PUMA and p21, leading to cell cycle arrest and apoptosis.
Inhibition of MDM2: Kevetrin alters the E3 ligase activity of MDM2, preventing the degradation of p53 and enhancing its tumor suppressor functions.
Comparación Con Compuestos Similares
Kevetrin (hydrochloride)-13C2,15N3 is unique compared to other similar compounds due to its isotopic labeling and specific mechanism of action. Similar compounds include:
Thioureidobutyronitrile: The parent compound of Kevetrin, known for its p53 activation properties.
Compound 900: A novel analog of Kevetrin that has shown greater potency in inhibiting cancer cell viability.
Other p53 activators: Compounds that activate p53 through different mechanisms, such as Nutlin-3 and RITA.
This compound stands out due to its enhanced stability and targeted action on p53, making it a promising candidate for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C5H10ClN3S |
|---|---|
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1; |
Clave InChI |
NCXJZJFDQMKRKM-CBWHUSCUSA-N |
SMILES isomérico |
C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl |
SMILES canónico |
C(CC#N)CSC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



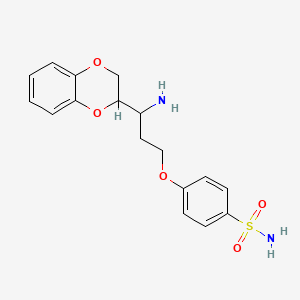
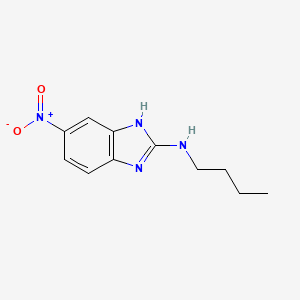
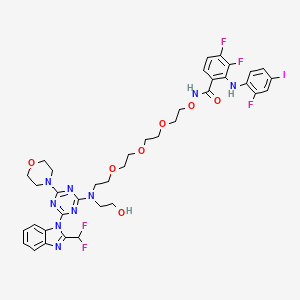
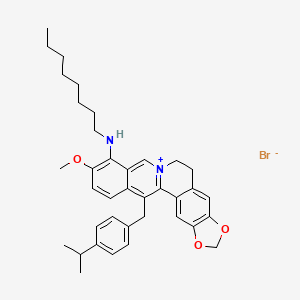
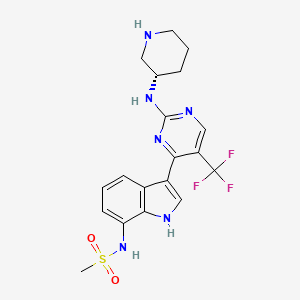
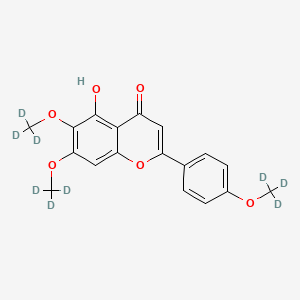
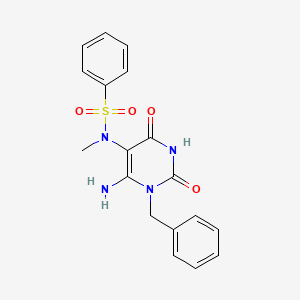
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
